molecular formula C14H14N2O B11883197 1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one

1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one

Katalognummer: B11883197
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: OAXCPTFGZCIKHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-toluidine and cyclohexanone.

    Cyclization Reaction: The key step involves the cyclization of p-toluidine with cyclohexanone under acidic or basic conditions to form the indazole ring.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one can be compared with other similar compounds, such as:

    Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the core indazole structure but differ in their substituents and properties.

    Tolyl-Substituted Compounds: Compounds like p-tolyl isocyanate and p-tolyl isothiocyanate have the p-tolyl group but differ in their functional groups and reactivity.

The uniqueness of this compound lies in its specific combination of the indazole ring and the p-tolyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H14N2O

Molekulargewicht

226.27 g/mol

IUPAC-Name

1-(4-methylphenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C14H14N2O/c1-10-5-7-11(8-6-10)16-13-3-2-4-14(17)12(13)9-15-16/h5-9H,2-4H2,1H3

InChI-Schlüssel

OAXCPTFGZCIKHK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.